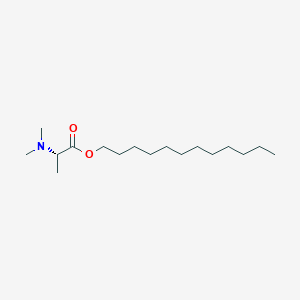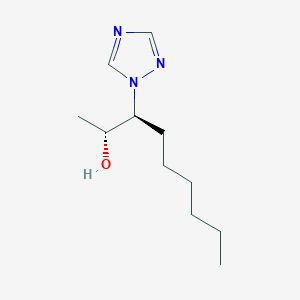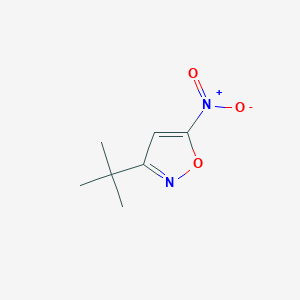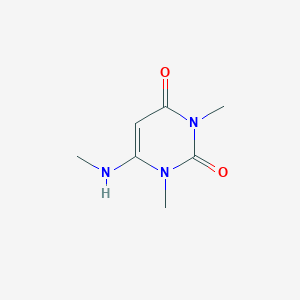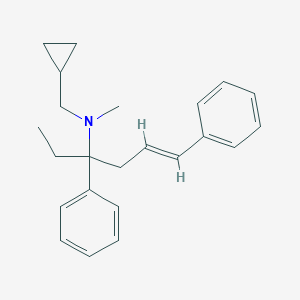
1,1,1-Trifluoroheptadecan-2-one
Vue d'ensemble
Description
1,1,1-Trifluoroheptadecan-2-one, also known as Palmityl Trifluoromethyl Ketone, is an alpha-haloketone . It belongs to the class of organic compounds known as alpha-haloketones . These are organic compounds containing a halogen atom attached to the alpha carbon atom relative to the C=O group .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroheptadecan-2-one is C17H31F3O . Its molecular weight is 308.4 g/mol . The IUPAC name is 1,1,1-trifluoroheptadecan-2-one . The InChI is 1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoroheptadecan-2-one include a molecular weight of 308.4 g/mol . It has an XLogP3 of 8.5 , indicating its lipophilicity. It has no hydrogen bond donors and has four hydrogen bond acceptors . It has 14 rotatable bonds , suggesting its flexibility. The exact mass is 308.23270009 g/mol .
Applications De Recherche Scientifique
Medical Research: Phospholipase A2 Inhibition
1,1,1-Trifluoroheptadecan-2-one: has been identified as a novel and reversible inhibitor of phospholipase A2 (PLA2), with an IC50 value of 3.8 μM . This inhibition is significant because PLA2 plays a crucial role in the inflammatory process by releasing arachidonic acid, which is then converted into pro-inflammatory molecules. Therefore, this compound’s application in medical research is primarily centered around its potential to modulate inflammatory responses, which could lead to therapeutic applications in diseases characterized by chronic inflammation.
Environmental Science: Human Exposome Analysis
In environmental science, 1,1,1-Trifluoroheptadecan-2-one is part of the human exposome, which refers to the measure of all the exposures of an individual in a lifetime and how those exposures relate to health . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives. Its detection in human blood can be used to monitor environmental exposure to fluorinated compounds.
Materials Science: Fluorinated Compound Synthesis
The unique chemical structure of 1,1,1-Trifluoroheptadecan-2-one makes it a valuable compound in materials science. Its synthesis and purification are of interest for developing new materials with specific fluorinated patterns, which can impart desirable properties such as increased resistance to solvents and thermal stability .
Analytical Chemistry: Biomarker Detection
As an alpha-haloketone, 1,1,1-Trifluoroheptadecan-2-one can serve as a biomarker in analytical chemistry. Its presence in biological samples can be indicative of exposure to certain chemicals or environmental contaminants. Analytical methods can be developed to detect and quantify this compound, providing valuable data for exposure assessment studies .
Biochemistry: Enzymatic Reaction Studies
In biochemistry, the inhibitory effect of 1,1,1-Trifluoroheptadecan-2-one on PLA2 can be used to study the enzyme’s role in various biochemical pathways. By inhibiting PLA2, researchers can observe the downstream effects on arachidonic acid metabolism and its derivatives, which are vital in cell signaling and inflammation .
Pharmacology: Drug Development
The pharmacological interest in 1,1,1-Trifluoroheptadecan-2-one lies in its potential as a candidate drug for conditions such as inflammation, atherosclerosis, diabetes mellitus, and possibly cancer therapy. Its ability to inhibit PLA2 and potentially reduce the inflammatory response makes it a compound of interest for developing new anti-inflammatory drugs .
Mécanisme D'action
Target of Action
1,1,1-Trifluoroheptadecan-2-one is a selective inhibitor of phospholipase A2 . Phospholipase A2 is an enzyme that plays a crucial role in the inflammatory response by selectively hydrolyzing arachidonyl phospholipids in the sn-2 position, releasing arachidonic acid .
Mode of Action
The compound interacts with phospholipase A2, inhibiting its activity. This interaction prevents the enzyme from hydrolyzing arachidonyl phospholipids, thereby reducing the production of arachidonic acid
Biochemical Pathways
By inhibiting phospholipase A2, 1,1,1-Trifluoroheptadecan-2-one affects the arachidonic acid pathway. Arachidonic acid is a precursor to various eicosanoids - bioactive lipids that include prostaglandins, thromboxanes, and leukotrienes. These molecules play key roles in inflammation, pain, and other physiological responses . Therefore, the inhibition of phospholipase A2 can potentially reduce these responses.
Result of Action
The primary result of 1,1,1-Trifluoroheptadecan-2-one’s action is the inhibition of phospholipase A2 activity, leading to a decrease in the production of arachidonic acid and its downstream eicosanoids . This can potentially reduce inflammation and pain, although the specific molecular and cellular effects depend on the context of use and require further investigation.
Propriétés
IUPAC Name |
1,1,1-trifluoroheptadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYXYTYTLCTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274441 | |
| Record name | PACOCF3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroheptadecan-2-one | |
CAS RN |
141022-99-3 | |
| Record name | 1,1,1-Trifluoro-2-heptadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141022-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PACOCF3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Heptadecanone, 1,1,1-trifluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



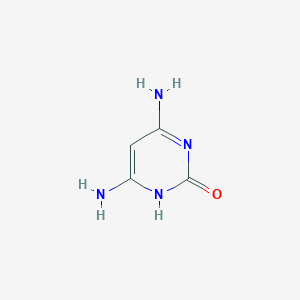

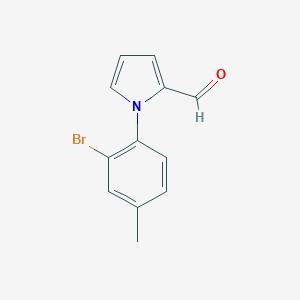
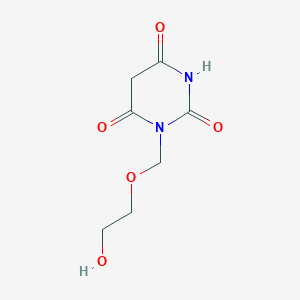
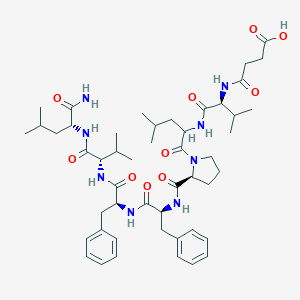
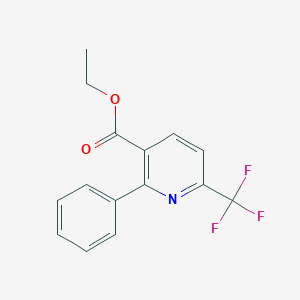
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)


